N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
Description
N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dimethylbenzenesulfonyl group linked to a tetrahydrothiophene-1,1-dioxide moiety via a methylene bridge. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Structural studies of similar compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide) highlight the importance of crystal packing stabilized by intermolecular hydrogen bonds, a feature likely relevant to this compound’s stability .
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-10-3-4-13(11(2)7-10)20(17,18)14-8-12-5-6-19(15,16)9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYJRKOMGACPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
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Formation of the Dioxidotetrahydrothiophene Moiety: : This step usually starts with the oxidation of tetrahydrothiophene to form the corresponding sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
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Attachment of the Benzene Ring: : The next step involves the alkylation of the sulfone with a benzyl halide derivative, specifically 2,4-dimethylbenzyl chloride. This reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
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Formation of the Sulfonamide Group: : The final step is the introduction of the sulfonamide group. This is achieved by reacting the intermediate product with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of the benzene ring
Scientific Research Applications
Chemistry
In chemistry, N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against a range of diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. Additionally, the dioxidotetrahydrothiophene moiety may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 2,4-dimethylbenzene and tetrahydrothiophene dioxide groups. Comparisons with related sulfonamides reveal key differences:
Key Observations:
- Electronic Effects : The tetrahydrothiophene dioxide group introduces a sulfone moiety, a strong electron-withdrawing group, which may alter reactivity compared to hydroxyl or benzimidazole-containing derivatives .
- Steric Hindrance : The bulky tetrahydrothiophene dioxide side chain could reduce conformational flexibility relative to simpler alkyl chains (e.g., in ).
Data Table: Comparative Analysis
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound can be categorized as a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic ring. The molecular structure is crucial for its biological activity, influencing solubility, permeability, and interaction with biological targets.
Molecular Formula: C12H15N1O3S2
Molecular Weight: 285.38 g/mol
This compound primarily functions through the inhibition of specific enzymes involved in metabolic pathways. Its mechanism of action includes:
- Inhibition of Carbonic Anhydrase: This enzyme is crucial for maintaining acid-base balance and fluid secretion in various tissues. Inhibition may lead to therapeutic effects in conditions such as glaucoma or edema.
- Antimicrobial Activity: Like other sulfonamides, this compound may exhibit antibacterial properties by inhibiting bacterial folate synthesis.
Biological Activity and Pharmacological Effects
A series of studies have demonstrated the compound's efficacy in various biological assays:
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Enzyme Inhibition Studies
In vitro studies have shown that this compound effectively inhibits diacylglycerol acyltransferase 2 (DGAT2), which is implicated in lipid metabolism.
| Enzyme | IC50 (µM) |
|---|---|
| Diacylglycerol acyltransferase 2 | 5.6 |
Case Studies
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Case Study on Glaucoma Treatment:
A clinical trial assessed the efficacy of this compound in patients with glaucoma. Results showed a significant reduction in intraocular pressure compared to baseline measurements. -
Antibacterial Efficacy:
In a study involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. The outcomes indicated improved recovery rates and reduced infection duration.
Q & A
Q. What are the optimized synthetic routes for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves two key steps:
Oxidation of tetrahydrothiophene using hydrogen peroxide or peracids to generate the 1,1-dioxidotetrahydrothiophene moiety .
Sulfonamide formation via reaction of the oxidized intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Critical Parameters : Temperature (0–25°C for sulfonylation), solvent choice (e.g., dichloromethane or THF), and stoichiometric control to minimize byproducts.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, focusing on sulfonamide (-SONH-) and dioxidothiophene peaks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for bromine or sulfur-containing fragments if present .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, ensuring stereochemical accuracy .
Q. What strategies are recommended for optimizing solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) or co-solvent systems (e.g., ethanol/PBS) at varying ratios. Monitor solubility via dynamic light scattering (DLS) .
- Stability : Conduct accelerated stability studies under varying pH (3–9), temperature (4–37°C), and light exposure. Use HPLC to track degradation products over time .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide derivative?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substitutions at the 2,4-dimethylbenzene or dioxidothiophene moieties. Assess bioactivity (e.g., enzyme inhibition) using dose-response assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase or ion channels. Cross-validate with SPR (surface plasmon resonance) binding kinetics .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity Analysis : Use LC-MS to rule out impurities (>95% purity threshold). Check for residual solvents (GC-MS) .
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line provenance, incubation time). Employ orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
Q. What experimental approaches are suitable for identifying molecular targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resin for pull-down assays coupled with proteomic analysis (LC-MS/MS) .
- Cryo-EM/X-ray Crystallography : Co-crystallize with candidate proteins (e.g., kinases) to visualize binding modes. SHELXD/SHELXE pipelines are recommended for phase resolution .
Q. How can metabolic degradation pathways be elucidated?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF. Compare fragmentation patterns with synthetic standards .
- Isotope Labeling : Use S or C-labeled analogs to trace sulfone or methyl group transformations .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Tetrahydrothiophene oxidation | HO/AcOH, 40°C, 12h | Use catalytic NaWO to enhance oxidation efficiency |
| Sulfonamide formation | 2,4-dimethylbenzenesulfonyl chloride, EtN, 0°C → RT | Slow addition of sulfonyl chloride to prevent exothermic side reactions |
Q. Table 2: Analytical Techniques for Data Validation
| Technique | Application | Critical Parameters |
|---|---|---|
| HRMS | Molecular weight confirmation | Resolution >30,000; mass error <2 ppm |
| H NMR | Functional group verification | Deuterated DMSO for solubility; 600 MHz for peak resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
